molecular formula C23H38O3 B11953334 2-(Hexadecyloxy)benzoic acid CAS No. 5377-19-5

2-(Hexadecyloxy)benzoic acid

Cat. No.: B11953334
CAS No.: 5377-19-5
M. Wt: 362.5 g/mol
InChI Key: ZSTXTALVALLOGG-UHFFFAOYSA-N
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Description

2-(Hexadecyloxy)benzoic acid (CAS 5377-19-5) is a long-chain benzoic acid derivative of significant interest in advanced materials and cosmetic research. With a molecular formula of C23H38O3 and a molecular weight of 362.55 g/mol, this compound features a benzoic acid headgroup ether-linked to a hexadecyl (C16) chain, a structure that promotes its incorporation into surfactant systems and lipid membranes . In materials science, this compound serves as a valuable building block for constructing responsive systems. Research indicates that similar alkoxy-benzoic acid derivatives can be used alongside cationic surfactants to create smart wormlike micelles. These structures can exhibit triple-stimuli-responsive behavior, changing their assembly and viscoelastic properties in response to pH, temperature, and light, with potential applications in drug delivery, sensors, and inkjet printing technology . In the realm of dermatological research, this compound is studied for its sebosuppressive properties. Ester derivatives of alkoxybenzoic acids have been documented in patents for their efficacy in reducing sebum production in cosmetic preparations, highlighting its potential for application in treatments for conditions like seborrhea and seborrheic dermatitis . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

5377-19-5

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-hexadecoxybenzoic acid

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)

InChI Key

ZSTXTALVALLOGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis and Derivatization Strategies of 2 Hexadecyloxy Benzoic Acid

Synthetic Pathways for Homologous and Analogous Long-Chain Alkoxybenzoic Acids

The synthetic strategy for 2-(Hexadecyloxy)benzoic acid can be readily adapted to produce a wide range of homologous and analogous long-chain alkoxybenzoic acids.

Homologous Series: Homologs of this compound, differing in the length of the alkyl chain, can be synthesized by substituting 1-bromohexadecane (B154569) with other long-chain 1-bromoalkanes (e.g., 1-bromododecane, 1-bromotetradecane, 1-bromooctadecane). The general Williamson ether synthesis conditions remain applicable.

Analogous Structures (Isomers): The synthesis of isomeric alkoxybenzoic acids, such as the para-substituted analogs (4-alkoxybenzoic acids), is also well-documented and follows a similar Williamson ether synthesis pathway. For instance, 4-hydroxybenzoic acid is reacted with a long-chain alkyl halide in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. derpharmachemica.comajol.info These p-alkoxybenzoic acids are extensively studied for their liquid crystalline properties. derpharmachemica.comajol.inforesearchgate.net The synthesis of a full series of 4-alkoxybenzoic acids with alkyl chains ranging from C1 to C20 has been reported, highlighting the versatility of this method. researchgate.net

The reaction conditions for these syntheses are comparable to those for the ortho-isomer, often involving refluxing the reactants in a solvent like ethanol (B145695) or methanol (B129727) with a base. derpharmachemica.com Microwave-assisted synthesis has also been employed to accelerate the reaction for the preparation of p-alkoxybenzoic acids. researchgate.net

Starting MaterialReagentProduct
2-Hydroxybenzoic acid1-Bromohexadecane, BaseThis compound
4-Hydroxybenzoic acid1-Bromohexadecane, Base4-(Hexadecyloxy)benzoic acid
2-Hydroxybenzoic acid1-Bromododecane, Base2-(Dodecyloxy)benzoic acid
4-Hydroxybenzoic acid1-Bromooctane, Base4-(Octyloxy)benzoic acid

Regioselective Functionalization Techniques for this compound Derivatives

Once synthesized, the this compound molecule offers several sites for further functionalization. The primary reactive sites are the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups through standard organic transformations.

Esterification: this compound can be esterified by reaction with an alcohol in the presence of an acid catalyst or using coupling agents. For example, reaction with methanol under acidic conditions yields methyl 2-(hexadecyloxy)benzoate. vulcanchem.com The use of dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common method for esterification with various alcohols under mild conditions. scholarsresearchlibrary.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then readily reacts with a primary or secondary amine to form the corresponding amide. derpharmachemica.com Alternatively, peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to directly couple the carboxylic acid with an amine. google.comlibretexts.org

Reactions on the Aromatic Ring: Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is influenced by the two existing substituents: the ortho-alkoxy group and the meta-carboxylic acid group (relative to the alkoxy group). The alkoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects, along with steric hindrance from the bulky hexadecyloxy group, will determine the regioselectivity of further substitutions.

While specific studies on the regioselective functionalization of this compound are not abundant, general principles of electrophilic aromatic substitution can be applied. For instance, nitration or halogenation would likely occur at the positions activated by the alkoxy group and not strongly deactivated by the carboxyl group, with steric factors playing a significant role.

Strategies for Incorporating this compound Moieties into Complex Molecular Architectures

The unique combination of a rigid aromatic core, a flexible long alkyl chain, and a reactive carboxylic acid handle makes this compound an excellent building block for the construction of complex, functional molecules, particularly in the realm of liquid crystals and polymers.

This compound and its derivatives can be incorporated into more complex liquid crystalline structures through ester or amide linkages. For example, the carboxylic acid can be coupled with a phenolic or amino-containing molecule that may itself be part of another mesogenic unit, leading to the formation of dimeric or oligomeric liquid crystals. researchgate.net

Polymers: The this compound moiety can be incorporated into polymers either as a side chain or as part of the main chain.

Side-Chain Polymers: A common strategy involves the synthesis of a monomer containing the this compound unit, which is then polymerized. For example, the carboxylic acid can be esterified with a polymerizable alcohol, such as 2-hydroxyethyl methacrylate, to create a monomer. Subsequent free-radical polymerization of this monomer would yield a polymer with the mesogenic alkoxybenzoic acid group as a pendant side chain. These side-chain liquid crystal polymers are of great interest for applications in optics and displays.

Main-Chain Polymers: Incorporation into the polymer backbone can be achieved through polycondensation reactions. For instance, if the this compound moiety is first functionalized to have two reactive groups (e.g., a diol or a diamine), it can then be reacted with a dicarboxylic acid or a diacyl chloride to form a polyester (B1180765) or a polyamide, respectively.

Supramolecular Self Assembly and Intermolecular Interaction Mechanisms of 2 Hexadecyloxy Benzoic Acid Systems

Fundamental Principles of Supramolecular Self-Organization Involving 2-(Hexadecyloxy)benzoic Acid.

The self-organization of this compound is primarily governed by a hierarchy of intermolecular forces. The most dominant of these is the hydrogen bonding between the carboxylic acid groups, which leads to the formation of dimeric units. These dimers then act as larger building blocks, organizing further through weaker van der Waals interactions between the long hexadecyloxy chains and π-π stacking of the aromatic rings. This multi-level self-assembly process is a cornerstone of supramolecular chemistry, where the final architecture is a result of the collective behavior of these non-covalent interactions. The interplay between these forces dictates the formation of various ordered phases, including liquid crystalline states. researchgate.netacs.org The exploration of such systems is crucial for designing new functional materials with tailored properties. mdpi.com

Influence of Environmental Parameters on the Self-Assembly Processes of this compound (e.g., solvent effects, concentration).

The self-assembly of this compound is highly sensitive to environmental conditions such as the choice of solvent and the concentration of the solute. The polarity of the solvent can significantly influence the strength of intermolecular interactions. researchgate.netnih.gov For instance, in non-polar solvents, hydrogen bonding is more pronounced, leading to the formation of stable dimers. In contrast, polar solvents can compete for hydrogen bonding sites, potentially disrupting the self-assembly process. nih.govnih.gov

Concentration also plays a crucial role. At low concentrations, molecules may exist as monomers or simple dimers. As the concentration increases, the equilibrium shifts towards the formation of larger aggregates and more ordered structures. researchgate.net At a liquid-solid interface, the concentration can dictate the resulting two-dimensional packing, with different polymorphic structures being observed at varying concentrations. researchgate.netmdpi.com This tunability through environmental parameters is a key aspect of controlling the formation of desired supramolecular architectures.

Fabrication and Investigation of Low-Dimensional Supramolecular Architectures Derived from this compound (e.g., two-dimensional self-assembly at liquid-solid interfaces).

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic alkyl tail, makes it an ideal candidate for forming two-dimensional (2D) self-assembled monolayers at liquid-solid interfaces. nih.gov Techniques like scanning tunneling microscopy (STM) have been instrumental in visualizing these nanostructures with atomic resolution. nih.govresearchgate.net These studies have revealed that this compound and its derivatives can form highly ordered, defect-free 2D films. researchgate.net

The competition between hydrogen bonding, van der Waals interactions, and molecule-substrate interactions governs the final 2D pattern. nih.gov For instance, the registry of the alkyl chains with the underlying substrate can lead to the formation of complex lamellar structures with regular kinks. nih.gov The ability to control the 2D self-assembly by modifying the molecular structure or the solvent offers a bottom-up approach to fabricating functional surfaces with tailored properties. mdpi.comrsc.org

Formation of Supramolecular Complexes with Complementary Hydrogen Bond Acceptors and Donors Utilizing this compound.

The carboxylic acid group of this compound can act as a hydrogen bond donor, allowing it to form co-crystals or supramolecular complexes with complementary hydrogen bond acceptors. nih.gov This approach has been widely used to create new liquid crystalline materials with modified properties. For example, co-crystallization with molecules containing pyridyl groups, which are effective hydrogen bond acceptors, can lead to the formation of well-defined supramolecular structures. semanticscholar.orgrsc.org

The formation of these complexes can be confirmed by techniques such as FTIR spectroscopy. ijert.orgtandfonline.com The interaction with a hydrogen bond acceptor can alter the self-assembly behavior, sometimes leading to the formation of different liquid crystal phases or even quenching existing ones. ijert.orgnih.gov This modular approach allows for the rational design of complex supramolecular systems with tunable thermal and mesomorphic properties.

Role of Alkoxy Chain Length on Intermolecular Association and Aggregation Phenomena in Alkoxybenzoic Acid Systems.

The length of the alkoxy chain is a critical parameter that significantly influences the intermolecular association and aggregation behavior in alkoxybenzoic acid systems. As the chain length increases, van der Waals interactions between the alkyl chains become more significant, which can affect the stability and type of liquid crystal phases formed. mdpi.comacs.org

Modulated Self-Assembly Processes in Metal-Organic Frameworks Using Benzoic Acid Derivatives.

Benzoic acid and its derivatives, including those with alkoxy chains, have been effectively used as "modulators" in the synthesis of metal-organic frameworks (MOFs), particularly zirconium-based MOFs like UiO-66. nih.govunito.itscispace.com Modulators are additives that compete with the primary linker molecules for coordination to the metal clusters, thereby influencing the kinetics of MOF formation. nih.gov This can lead to improved crystallinity, larger crystal sizes, and the introduction of controlled defects into the MOF structure. nih.govdntb.gov.ua

The effectiveness of a benzoic acid derivative as a modulator can be influenced by its size and electronic properties. nih.gov The use of these modulators can enhance the porosity and surface area of the resulting MOFs. nih.gov For example, benzoic acid has been shown to be a highly effective modulator for creating missing cluster defects in UiO-66, which can in turn enhance its properties for applications like adsorption. unito.itscispace.comresearchgate.net This demonstrates the utility of benzoic acid derivatives in the controlled synthesis of advanced porous materials. nih.govcam.ac.uk

Advanced Materials Science Investigations Involving 2 Hexadecyloxy Benzoic Acid

Development of Liquid Crystalline Phases Based on 2-(Hexadecyloxy)benzoic Acid Scaffolds

The molecular architecture of this compound, with its distinct polar (carboxyl) and nonpolar (alkyl chain) segments, provides a versatile scaffold for the construction of liquid crystalline materials. Researchers have extensively utilized this and other long-chain alkoxybenzoic acids to create complex supramolecular structures. A key feature is the formation of hydrogen-bonded dimers, where two benzoic acid molecules associate via their carboxyl groups. researchgate.net This dimerization effectively creates a more elongated, rigid core, which is a crucial factor in promoting liquid crystalline behavior. tandfonline.com

The development of liquid crystalline phases is not limited to simple dimers. By combining this compound with other molecules, a diverse array of liquid crystalline systems has been engineered. For instance, hydrogen-bonded complexes with pyridine-containing compounds have been shown to exhibit stable mesophases. researchgate.nettandfonline.com In these systems, the benzoic acid acts as a proton donor and the pyridine (B92270) as a proton acceptor, leading to the formation of supramolecular structures with tailored properties. frontiersin.org The resulting complexes often display a broader range of mesophases and enhanced thermal stability compared to the individual components. frontiersin.org

Furthermore, this compound has been incorporated into more complex molecular designs, such as in the synthesis of chalconyl ester derivatives and other multi-ring systems. bohrium.com These studies aim to understand how the introduction of different linking groups and core structures, in conjunction with the long hexadecyloxy chain, influences the formation and type of liquid crystalline phases. bohrium.com The versatility of the this compound scaffold allows for its use as a fundamental building block in the design of novel liquid crystalline materials with specific phase behaviors.

Thermotropic and Lyotropic Mesophase Behavior of this compound Derivatives

Derivatives of this compound exhibit both thermotropic and lyotropic liquid crystalline behavior. Thermotropic liquid crystals are those that display phase transitions as a function of temperature, while lyotropic liquid crystals form mesophases in the presence of a solvent.

The thermotropic behavior of alkoxybenzoic acids is well-documented. tandfonline.com Generally, as the length of the alkyl chain increases, the type of mesophase transitions from nematic to smectic. acs.org In the nematic phase, the molecules have long-range orientational order but no positional order. In the smectic phases, the molecules are arranged in layers, with varying degrees of order within the layers. For long-chain derivatives like those of hexadecyloxybenzoic acid, smectic phases, particularly the smectic C phase where the molecules are tilted within the layers, are commonly observed. tandfonline.com The specific transition temperatures and the type of mesophases are highly dependent on the molecular structure. bohrium.com

Lyotropic behavior has also been observed in derivatives of long-chain alkoxybenzoic acids. For example, when incorporated into systems with hydroxypropyl cellulose (B213188), derivatives with long alkoxy chains, including those of similar length to hexadecyloxy, have been shown to exhibit lyotropic liquid crystal behavior. cellulosechemtechnol.ro This indicates that these molecules can form ordered structures in solution, which is a key characteristic for certain applications like the development of surfactants.

The following table summarizes the types of mesophases observed in various systems incorporating long-chain alkoxybenzoic acids:

SystemMesophase Type(s)Influencing Factors
p-n-alkoxybenzoic acidsNematic, Smectic CAlkyl chain length
Hydrogen-bonded complexes with pyridine derivativesNematic, SmecticComposition, Temperature
Chalconyl-ester derivativesNematicLinking groups, Molecular rigidity
Hydroxypropyl cellulose derivativesLyotropic, ThermotropicAlkoxy chain length, Degree of substitution

Structure-Mesophase Property Relationships in Long-Chain Alkoxybenzoic Acids

The relationship between the molecular structure of long-chain alkoxybenzoic acids and their mesophase properties is a central theme of research in this field. Several key structural features have a profound impact on the type of liquid crystalline phase formed, its thermal stability, and the temperature range over which it exists.

The most significant factor is the length of the terminal alkyl chain. acs.org For the homologous series of p-n-alkoxybenzoic acids, shorter chains (up to C7) typically lead to nematic phases. tandfonline.com As the chain length increases, smectic phases become more prevalent, and for very long chains like hexadecyloxy, only smectic phases may be observed. tandfonline.com This is attributed to the increasing importance of van der Waals interactions between the alkyl chains, which favors the formation of layered structures.

The nature of the molecular core also plays a critical role. The dimerization of benzoic acids through hydrogen bonding creates a rigid, elongated core that promotes mesomorphism. researchgate.nettandfonline.com Modifications to this core, such as the introduction of different aromatic rings or linking groups, can significantly alter the mesophase behavior. bohrium.com For example, the incorporation of a biphenyl (B1667301) unit can lead to the formation of different types of smectic or even cubic phases. tandfonline.com

The following table outlines key structure-property relationships:

Structural FeatureEffect on Mesophase Properties
Long Alkyl Chain Promotes smectic phase formation over nematic phases. tandfonline.com
Hydrogen Bonding Creates a rigid core, enhancing mesophase stability. researchgate.nettandfonline.com
Core Structure Influences the type and thermal range of the mesophase. bohrium.comtandfonline.com
Substitution Pattern Affects molecular shape and packing efficiency.

Exploration of this compound in the Design of Responsive Materials

The inherent order and fluidity of liquid crystals make them ideal candidates for the development of "smart" or responsive materials that can change their properties in response to external stimuli. This compound and its derivatives are being explored for their potential in creating such materials.

One area of investigation is the development of shape-memory polymers. By incorporating hexadecyloxybenzoic acid (HOBA) into a polyurethane matrix, researchers have created composites that exhibit a triple shape-memory effect. researchgate.net In these materials, the liquid crystalline properties of HOBA and the glass transition of the polymer matrix contribute to the material's ability to recover its shape in multiple steps in response to temperature changes. researchgate.net

Furthermore, the ability of long-chain alkoxybenzoic acids to form hydrogen-bonded networks with other molecules opens up possibilities for creating stimuli-responsive systems. researchgate.net For example, these hydrogen bonds can be disrupted by changes in pH or temperature, leading to a change in the material's structure and properties. This principle is being explored for applications in sensors and actuators. The integration of photoresponsive units into molecules containing alkoxybenzoic acid moieties can lead to materials that change their phase behavior or alignment in response to light. rsc.org The design of such materials often involves a "cascading response," where an initial stimulus triggers a series of molecular events leading to a macroscopic change. rsc.org

Functionalization of this compound for Tailored Material Properties (e.g., optical, electrochemical)

To expand the functionality of materials based on this compound, researchers often modify its chemical structure through functionalization. This involves attaching specific chemical groups to the benzoic acid core or the alkyl chain to impart desired optical, electrochemical, or other properties.

For instance, the introduction of fluoro-substituents into the aromatic ring can alter the electronic properties of the molecule, which is relevant for applications in electro-optical devices. iucr.orgresearchgate.net Fluorinated liquid crystals often exhibit desirable properties such as low viscosity and high chemical stability. iucr.org

The carboxyl group of this compound provides a convenient handle for esterification reactions. By reacting it with different alcohol-containing molecules, a wide variety of new liquid crystalline materials can be synthesized. iucr.org This approach has been used to create materials with tailored mesophase behavior and to attach functional units such as dyes or photochromic molecules.

Functionalization can also be used to create liquid crystalline polymers. By attaching the this compound moiety as a side chain to a polymer backbone, materials that combine the properties of polymers (e.g., mechanical strength, processability) with the unique optical and electrical properties of liquid crystals can be obtained. These side-chain liquid crystalline polymers have potential applications in optical data storage, displays, and sensors. researchgate.net

Research into this compound's Potential in Surfactant Development

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and a long hydrophobic hexadecyl tail, makes it a candidate for applications in surfactant technology. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid.

Research in this area includes the synthesis of derivatives that enhance the surfactant properties of the basic this compound structure. For example, esterification with polyethylene (B3416737) glycol (PEG)-like chains can create non-ionic surfactants with tunable properties. The length of both the hydrophobic alkyl chain and the hydrophilic PEG chain can be varied to optimize performance for specific applications, such as in personal care products or as dispersing agents.

Furthermore, the introduction of charged groups can lead to the formation of anionic or cationic surfactants. For instance, sulfonation of the aromatic ring would create an anionic surfactant. uni.luchemsrc.com These charged derivatives can have different self-assembly behaviors in solution, forming micelles, vesicles, or other aggregates depending on the concentration and environmental conditions. While direct research on this compound as a primary surfactant is not extensively documented in the provided context, the fundamental molecular structure is highly relevant to the design of novel surfactant systems. The principles governing the behavior of long-chain carboxylic acids at interfaces are central to surfactant science, and the knowledge gained from the study of its liquid crystalline properties can inform the design of structured surfactant systems.

Computational and Theoretical Chemistry Approaches for 2 Hexadecyloxy Benzoic Acid and Its Analogues

Quantum Mechanical Studies of Electronic Structure and Conformation (e.g., Density Functional Theory (DFT) calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and conformational preferences of alkoxybenzoic acids. aip.orgjocpr.com DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. jocpr.com For analogues like p-n-alkoxybenzoic acids, DFT has been used to study structural conformations and the effects of varying alkoxy chain lengths on mesogenic properties. aip.orgresearchgate.net These calculations can determine key geometric parameters, such as bond lengths and angles, which are essential for understanding the molecule's shape and reactivity. aip.orgresearchgate.net

The electronic properties, including the distribution of electrons and molecular orbital energies, are also elucidated through DFT. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters calculated to understand chemical reactivity and electronic transitions. researchgate.netjocpr.com For instance, in studies of benzoic acid derivatives, DFT at the B3LYP/6-31G(d,p) level of theory is a common approach to analyze electronic structure and predict molecular behavior. jocpr.comresearchgate.net Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, provides further details on charge delocalization, hyperconjugative interactions, and the nature of atomic orbitals, which collectively define the molecule's stability and electronic character. aip.orgjocpr.com

Computational ParameterApplication in Alkoxybenzoic Acid AnalysisReference
Geometry Optimization Predicts the most stable 3D conformation and geometric parameters (bond lengths, angles). aip.orgjocpr.com
HOMO-LUMO Energies Determines electronic transition properties, chemical potential, and reactivity. researchgate.netjocpr.com
NBO Analysis Analyzes intramolecular charge transfer, orbital interactions, and molecular stability. aip.orgjocpr.com
Molecular Electrostatic Potential (MEP) Maps charge distribution to predict sites for electrophilic and nucleophilic attack. aip.org

Analysis of Intermolecular Interaction Energies and Hydrogen Bond Characteristics within 2-(Hexadecyloxy)benzoic Acid Systems

The self-assembly and phase behavior of this compound and its analogues are largely governed by intermolecular interactions, with hydrogen bonding being particularly dominant. Benzoic acids readily form cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com Computational methods are crucial for quantifying the energetics of these interactions. DFT calculations can estimate the intermolecular interaction energy in these dimers, which has been reported to be significant, often exceeding 80 kJ/mol, explaining their prevalence even in the gas phase. mdpi.com

Interaction TypeDescriptionComputational MethodTypical Energy (kJ/mol)Reference
O-H···O Hydrogen Bond Forms strong cyclic dimers between carboxylic acid groups.DFT, AIM, NBO> 80 researchgate.netmdpi.com
C-H···O Interaction Weaker hydrogen bonds contributing to crystal packing.AIM, Hirshfeld Analysis3.9 - 6.2 mdpi.com
π···π Stacking Interaction between aromatic rings.DFT, MDVariable unimi.it
van der Waals Forces General attractive forces, important for long alkyl chains.MM, MDVariable unimi.it

Molecular Dynamics Simulations for Dynamic Behavior and Self-Association in Solution

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, capturing movements, conformational changes, and self-association processes that are inaccessible to static quantum mechanical calculations. rsc.orgresearchgate.net For benzoic acid and its derivatives, MD simulations have been used to study aggregation in various environments, including in solution and under confinement. unimi.itrsc.org These simulations model the system as a collection of atoms interacting through a defined force field, allowing researchers to observe how molecules interact, form clusters, and arrange themselves.

In studies of benzoic acid, MD simulations have revealed how molecules form persistent aggregates in an undercooled liquid state, driven by strong hydrogen bonding and other intermolecular forces. unimi.it The simulations can track the formation and breaking of hydrogen bonds, providing timescales for these dynamic processes. unimi.it Furthermore, MD is used to investigate self-assembly into larger, ordered structures. For example, simulations have been employed to study the self-assembly of peptide-based scaffolds and other complex systems, providing insights into the formation of nanostructures. mdpi.com By analyzing the trajectories of thousands of molecules, MD can predict macroscopic properties and explain the molecular-level mechanisms behind observed behaviors like liquid crystal phase formation or aggregation in solution.

Prediction of Spectroscopic Signatures and Vibrational Modes for Structural Interpretation

Computational chemistry is an indispensable tool for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. DFT calculations are widely used to predict the vibrational frequencies and normal modes of molecules like this compound. aip.orgjocpr.comresearchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. jocpr.com

These predicted spectra are then compared with experimental results. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement between theory and experiment. jocpr.com This process allows for confident assignment of specific absorption bands in the experimental spectrum to particular molecular motions (e.g., C=O stretch, O-H bend). aip.orgjocpr.com Such analysis is particularly valuable for confirming the formation of intermolecular hydrogen bonds in alkoxybenzoic acid dimers, which leads to characteristic shifts in the vibrational frequencies of the carboxylic acid group. frontiersin.orgtandfonline.com For example, the appearance of specific Fermi resonance bands in the FT-IR spectrum can be computationally confirmed as evidence for the formation of supramolecular complexes. frontiersin.orgtandfonline.com

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical Calculated Frequency (cm⁻¹) (Scaled)SignificanceReference
O-H Stretch (Dimer) ~2500-3000 (broad)Matches broad featuresConfirms hydrogen-bonded dimer formation. frontiersin.orgresearchgate.net
C=O Stretch (Dimer) ~1690Matches experimental valueIndicates carboxylic acid in a dimeric state. researchgate.net
C-H Stretch (Alkyl) 2850-2960Matches experimental valueConfirms the presence of the alkyl chain. frontiersin.org
Fermi Resonance Bands ~2554, ~1914Confirmed by calculationProvides evidence for supramolecular H-bonding interactions. frontiersin.org

Computational Modeling of Self-Assembly Processes and Polymorphism

Computational modeling is instrumental in understanding and predicting how molecules like this compound organize into complex, functional structures through self-assembly. mdpi.comfrontiersin.org Simulations can model the aggregation of molecules from a disordered state into ordered patterns, such as the lamellar structures characteristic of liquid crystals or two-dimensional networks on a solid surface. rsc.orgwhiterose.ac.uk Studies on 4-alkoxybenzoic acids have used computational approaches to explain the formation of specific patterns at a liquid-graphite interface, revealing that a subtle interplay between intermolecular hydrogen bonding and molecule-substrate interactions dictates the final structure. rsc.org

Polymorphism, the ability of a compound to exist in multiple crystal forms, is another area where computational modeling provides critical insights. uky.edumdpi.com Different polymorphs can have distinct physical properties, and predicting their structures and relative stabilities is a major challenge. Theoretical studies can explore the potential energy landscape of a compound to identify possible stable or metastable crystal packing arrangements. mdpi.com For benzoic acid derivatives, computational methods have been used to analyze the intermolecular interactions within different polymorphic forms, helping to rationalize their observed thermodynamic stability and the factors, such as conformational flexibility and substitution patterns, that lead to polymorphism. uky.edu

Theoretical Investigations of Structure-Activity Relationships in Benzoic Acid Derivatives

Theoretical investigations are frequently used to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates the chemical structure of a compound with its biological activity. iomcworld.comorientjchem.org This approach is widely applied to benzoic acid derivatives to predict their efficacy as therapeutic agents or other functional materials. orientjchem.orgicm.edu.plresearchgate.net In a QSAR study, various molecular descriptors—quantifiable properties derived from the molecular structure—are calculated using computational methods. dergipark.org.tr

These descriptors can include electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). orientjchem.orgdergipark.org.tr A mathematical model is then developed to link these descriptors to an observed activity, such as anti-sickling or antioxidant potential. iomcworld.comorientjchem.org For example, a QSAR model for benzoic acid derivatives found that strong electron-donating groups and average lipophilicity were important features for potent antisickling activity. iomcworld.com These theoretical models not only help to explain the structure-activity relationships within a series of known compounds but also guide the rational design of new, more potent analogues. iomcworld.comicm.edu.pl

Advanced Characterization Methodologies in Chemical Research of 2 Hexadecyloxy Benzoic Acid

Application of High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Purity in Research Samples (e.g., NMR spectroscopy, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the definitive identification and purity assessment of synthesized 2-(Hexadecyloxy)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. In ¹H NMR, the aromatic protons of the benzoic acid ring typically appear as multiplets in the downfield region, while the aliphatic protons of the long hexadecyloxy chain produce a series of signals in the upfield region. The chemical shifts and splitting patterns provide detailed information about the connectivity of atoms. For instance, the protons on the carbon adjacent to the ether oxygen will have a distinct chemical shift compared to the other methylene (B1212753) groups in the alkyl chain. hmdb.ca Similarly, ¹³C NMR provides a peak for each unique carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift. docbrown.inforesearchgate.net The analysis of NMR spectra for related alkoxybenzoic acids confirms these general features. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Alkoxybenzoic Acids Note: This table is based on data for analogous p-alkoxybenzoic acids and serves as a reference.

Carbon Atom Approximate Chemical Shift (ppm)
Carbonyl (COOH) 169-173
Aromatic C-O 163-164
Aromatic C-C 126-133
Aromatic CH 114-122
O-C H₂ 66-74
Alkyl Chain CH₂ 22-32
Terminal CH₃ ~14

Data compiled from representative literature. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. In Electron Ionization (EI) Mass Spectrometry of ortho-substituted benzoic acids, a phenomenon known as the "ortho effect" can be observed, where the proximity of the substituents leads to characteristic fragmentation pathways that are distinct from their meta and para isomers. nist.govnih.gov For this compound, the molecular ion peak [M]⁺ would be expected, followed by fragmentation patterns involving the loss of the hydroxyl group, the entire carboxylic acid group, or cleavage of the ether bond and fragmentation along the alkyl chain. nist.gov GC-MS is also a powerful tool for identifying byproducts and impurities in synthetic mixtures. google.comgoogle.comjournalijar.comresearchgate.net

Vibrational Spectroscopy for Probing Hydrogen Bonding and Molecular Conformation (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy techniques like FTIR and Raman are crucial for investigating the intermolecular interactions, particularly hydrogen bonding, that govern the self-assembly and crystalline packing of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrational modes of functional groups. In alkoxybenzoic acids, the most significant feature is the broad O-H stretching band of the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region, which is characteristic of the formation of hydrogen-bonded dimers. researchgate.netresearchgate.netmdpi.com The C=O stretching vibration of the carbonyl group, usually appearing around 1680-1700 cm⁻¹, also provides evidence for dimerization; this band shifts compared to the free acid. mdpi.comscielo.br The C-O stretching vibrations of the ether linkage and the various C-H bending and stretching modes of the aromatic ring and the alkyl chain provide further structural confirmation. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for studying the skeletal vibrations of the molecule and conformational order within the alkyl chains. Studies on related p-n-alkoxybenzoic acids have utilized Raman spectroscopy to investigate the structure of different solid modifications and to confirm the presence of dimeric structures. researchgate.nettandfonline.com The low-frequency Raman spectra can provide information about intermolecular modes in the crystalline state. tandfonline.com

Table 2: Characteristic FTIR Vibrational Frequencies for Alkoxybenzoic Acids

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
O-H stretch (in dimer) 2500 - 3300 (broad) Hydrogen bonding in carboxylic acid dimers
C-H stretch (aromatic) 3000 - 3100 Aromatic ring presence
C-H stretch (aliphatic) 2850 - 2960 Hexadecyl chain presence
C=O stretch (in dimer) 1680 - 1700 Carbonyl group involved in H-bonding
C=C stretch (aromatic) 1580 - 1610 Aromatic ring skeletal vibration
C-O stretch (ether) 1240 - 1260 Ether linkage
O-H bend (out-of-plane) ~920 Carboxylic acid dimer

Data compiled from representative literature for alkoxybenzoic acids. researchgate.netresearchgate.netmdpi.comscielo.br

Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermal Polarizing Microscopy (TPM))

The amphiphilic nature of this compound often leads to the formation of liquid crystalline phases upon heating. Thermal analysis techniques are essential for identifying and characterizing these phase transitions.

Differential Scanning Calorimetry (DSC): DSC is a primary technique used to measure the temperatures and enthalpy changes associated with phase transitions. For the closely related 4-n-hexadecyloxybenzoic acid, DSC studies have revealed a rich polymorphism, including transitions from the crystalline solid to a smectic C liquid crystal phase, and finally to the isotropic liquid phase. researchgate.net The thermograms show distinct endothermic peaks corresponding to these transitions, allowing for the precise determination of transition temperatures and their associated enthalpies. researchgate.net

Thermal Polarizing Microscopy (TPM): Also known as hot-stage polarizing microscopy, TPM is used to visually observe the different phases and identify the type of liquid crystal phase based on the observed optical textures. For example, smectic phases of alkoxybenzoic acids often exhibit characteristic fan-shaped or mosaic textures when viewed between crossed polarizers. researchgate.net The combination of DSC and TPM provides a comprehensive understanding of the thermotropic behavior of the material.

X-ray Diffraction Analysis for Crystalline and Supramolecular Order (e.g., Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction, Small-Angle X-ray Diffraction)

X-ray diffraction (XRD) techniques are the gold standard for determining the arrangement of molecules in the solid state, providing detailed information about both crystalline and supramolecular structures.

Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the most detailed structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the unit cell. researchgate.net Studies on a wide range of p-n-alkoxybenzoic acids have shown that the fundamental structural motif is a centrosymmetric dimer, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net These dimers then pack into layered structures, often with segregation of the aromatic cores and the aliphatic tails. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples and is valuable for identifying crystalline phases and determining the lattice parameters. It is also instrumental in studying the layered structures of liquid crystalline phases, where it can reveal the layer spacing (d-spacing), providing insight into the molecular arrangement within the mesophase. researchgate.net

Scanning Probe Microscopy for Direct Visualization of Self-Assembled Structures (e.g., Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM))

Scanning probe microscopy techniques allow for the direct visualization of molecular-level organization on surfaces, providing unparalleled insight into the self-assembly behavior of this compound.

Scanning Tunneling Microscopy (STM): STM has been successfully used to study the two-dimensional self-assembly of amphiphilic benzoic acid derivatives on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG). Research on 5-bromo-2-hexadecyloxy-benzoic acid, a closely related analog, has shown that these molecules form well-ordered, two-dimensional nanostructures at the liquid-solid interface. The arrangement of these molecules is governed by a combination of intermolecular hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the alkyl chains and the graphite surface.

Atomic Force Microscopy (AFM): AFM can be used to image self-assembled structures on a variety of substrates, not limited to conductive ones. It provides topographical information about the assembled monolayers or other nanostructures, complementing the electronic information obtained from STM.

Advanced Chromatographic and Separation Science Methods for Investigating Reaction Products and Mixtures in Research Contexts (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, purifying the final product, and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of a reaction mixture, allowing for the quantification of the starting materials, intermediates, and the final product. resolvemass.ca This is crucial for optimizing reaction conditions to maximize the yield and purity of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a common method for analyzing benzoic acid and its derivatives. sielc.comresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often employed to increase their volatility for GC analysis. colostate.edu Patents describing the synthesis of ortho-alkoxybenzoic acids mention the use of GC-MS to monitor the progress of the reaction over time. google.comgoogle.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying minor byproducts and impurities formed during the synthesis. researchgate.netajrconline.org

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2-(hexadecyloxy)benzoic acid, and how can reaction conditions be optimized for reproducibility? Methodology:

  • Route 1: Alkylation of 2-hydroxybenzoic acid with hexadecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12–24 hours). Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) .
  • Route 2: Use Mitsunobu reaction with hexadecanol and 2-hydroxybenzoic acid (DIAD, PPh₃, THF, 0°C to RT). Validate purity via HPLC (C18 column, acetonitrile/water gradient).
  • Optimization: Vary solvent polarity, catalyst loading, and temperature. Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time vs. yield) .

Advanced: How can regioselectivity challenges in alkylation be addressed to minimize byproducts?

  • Approach: Introduce protecting groups (e.g., methyl ester) on the carboxylic acid to prevent competing O-alkylation. Use steric hindrance modifiers (e.g., bulky bases like DBU) .
  • Validation: Analyze byproducts via LC-MS (ESI+) and compare fragmentation patterns to reference standards .

Analytical Characterization

Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methods:
    • HPLC-UV: C18 column, 254 nm detection, mobile phase: methanol/0.1% formic acid (85:15). Calibrate with a linear range of 0.1–100 µg/mL .
    • FT-IR: Confirm ester and carboxylic acid functional groups (C=O stretch at 1700 cm⁻¹, C-O-C at 1250 cm⁻¹) .

Advanced: How can LC-MS/MS resolve co-eluting impurities in synthetic batches?

  • Protocol: Use MRM (multiple reaction monitoring) transitions specific to the target compound (e.g., m/z 375 → 163 for this compound). Optimize collision energy to suppress background noise .

Structure-Activity Relationships (SAR)

Basic: How does the hexadecyloxy chain influence the compound’s amphiphilic properties?

  • Analysis: Measure critical micelle concentration (CMC) using surface tensionometry. Correlate chain length with logP (predicted via ChemAxon or experimental shake-flask method) .

Advanced: What structural modifications enhance bioactivity while maintaining low cytotoxicity?

  • Strategy: Synthesize analogs with varying alkyl chain lengths (C12–C18) or substituents (e.g., fluorination at the benzene ring). Test antimicrobial activity (MIC assays) and cytotoxicity (MTT assay on HEK293 cells) .

Stability and Degradation

Basic: What are the key stability-indicating parameters for this compound under storage?

  • Guidelines: Monitor hydrolysis (pH-dependent degradation via HPLC) and oxidation (exposure to light/O₂). Store at –20°C in amber vials with desiccants .

Advanced: How do environmental factors affect its persistence in aquatic systems?

  • Study Design: Conduct OECD 301F biodegradability tests. Measure half-life (t₁/₂) under UV light (λ = 254 nm) and analyze metabolites via GC-MS .

Biological Activity Mechanisms

Basic: What in vitro assays are used to evaluate its anti-inflammatory potential?

  • Assays:
    • COX-1/COX-2 inhibition (ELISA kits).
    • NF-κB luciferase reporter assay in RAW264.7 cells .

Advanced: How does it interact with lipid bilayers in drug delivery systems?

  • Methodology: Use fluorescence anisotropy to study membrane fluidity changes. Perform MD simulations (GROMACS) to model insertion depth into DPPC bilayers .

Data Contradictions and Resolution

Basic: How to address discrepancies in reported logP values?

  • Resolution: Compare experimental (shake-flask) vs. computational (ClogP) values. Verify solvent purity and temperature control during measurements .

Advanced: Why do SAR studies show conflicting bioactivity trends across labs?

  • Root Cause: Batch-to-batch variability (e.g., residual solvents) or assay conditions (e.g., serum concentration in cell culture). Standardize protocols via inter-laboratory validation .

Ecotoxicological Profiling

Basic: What standardized tests assess its aquatic toxicity?

  • Tests:
    • Daphnia magna acute immobilization (OECD 202).
    • Algal growth inhibition (OECD 201) .

Advanced: How to model bioaccumulation potential in food chains?

  • Tools: Use QSAR models (ECOSAR) or measure bioconcentration factors (BCF) in zebrafish .

Metabolic Pathways

Basic: What are the primary metabolites in hepatic microsomes?

  • Protocol: Incubate with rat liver microsomes (NADPH regeneration system). Identify metabolites via UPLC-QTOF (e.g., hydroxylation at C4 or β-oxidation of the alkyl chain) .

Advanced: How do cytochrome P450 isoforms influence metabolic clearance?

  • Approach: Use recombinant CYP enzymes (e.g., CYP3A4, CYP2C9) and chemical inhibitors (e.g., ketoconazole) to map isoform-specific metabolism .

Computational Modeling

Basic: Which software tools predict its physicochemical properties?

  • Tools:
    • ADMET Predictor: Solubility, permeability.
    • Gaussian: Optimize geometry and calculate dipole moments .

Advanced: How to simulate its interaction with protein targets (e.g., PPAR-γ)?

  • Workflow: Dock the compound into the PPAR-γ ligand-binding domain (AutoDock Vina). Validate with MD simulations and binding free energy calculations (MM-PBSA) .

Regulatory Compliance

Basic: What safety documentation is required for lab handling?

  • Requirements: SDS (Section 4: First aid measures; Section 9: Physical properties) .

Advanced: How to design OECD-compliant toxicity studies for regulatory submission?

  • Framework: Follow OECD 423 (acute oral toxicity) and 407 (28-day repeated dose). Include histopathology and clinical chemistry endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.